molecular formula C10H8F3IO2 B8346991 1-(Cyclopropyloxy)-2-iodo-4-(trifluoromethoxy)benzene

1-(Cyclopropyloxy)-2-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B8346991
M. Wt: 344.07 g/mol
InChI Key: WHQBECGSALWCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropyloxy)-2-iodo-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C10H8F3IO2 and its molecular weight is 344.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

1-cyclopropyloxy-2-iodo-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H8F3IO2/c11-10(12,13)16-7-3-4-9(8(14)5-7)15-6-1-2-6/h3-6H,1-2H2

InChI Key

WHQBECGSALWCJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)OC(F)(F)F)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An ice-cooled solution of sodium nitrite (3.55 g, 51 mmol) in water (10 mL) was added dropwise to a stirred, cooled (0° C.) solution of 2-cyclopropoxy-5-(trifluoromethoxy)benzeneamine (Description 7, 4.8 g, 20.6 mmol) in aqueous hydrochloric acid (5M, 300 mL), maintaining the internal temperature at 0° C. The mixture was stirred at 0° C. for 30 min., then potassium iodide (8.55 g, 51.5 mmol) in water (10 mL) was added dropwise, maintaining the internal temperature at 0° C. The mixture was stirred at 0° C. for 30 min., then allowed to warm up to room temperature and stirred until nitrogen evolution ceased. The mixture was extracted with ether, the organic fraction was washed with aqueous sodium thiosulfate (10%), dried (MgSO4), and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with hexane/Et2O (98:2 increasing to 95:5), to give the title compound as a colourless oil (6.23 g, 88%). 1H NMR (360 MHz, CDCl3) δ7.62 (1H, d, J 2.4 Hz), 7.20 (1H, dd, J 9.1, 2.4 Hz), 7.15 (1H, d, J 9.1 Hz), 3.80 (1H, m), and 0.83 (4H, m).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-cyclopropoxy-5-(trifluoromethoxy)benzeneamine
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
8.55 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

1-(Vinyloxy)-2-iodo-4-(trifluoromethoxy)benzene (Description 11; 7.6 g, 23 mmol) and chloroiodomethane (5.4 mL, 74 mmol) were dissolved in 1,2-dichloroethane (40 mL) and cooled to 0° C. Diethyl zinc (3.8 mL, 36.8 mmol) was then added dropwise. The solution was allowed to warm to room temperature for 10 minutes, then cooled back to 0° C. when it was quenched with saturated aqueous ammonium chloride solution (50 mL). The suspension formed was extracted with 50% diethyl ether/hexane (2×100 mL) and the extracts dried (MgSO4). Concentration yielded a yellow oil which was purified by silica chromatography to give the title compound as a clear oil (5.84 g, 17 mmol).
Name
1-(Vinyloxy)-2-iodo-4-(trifluoromethoxy)benzene
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two

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